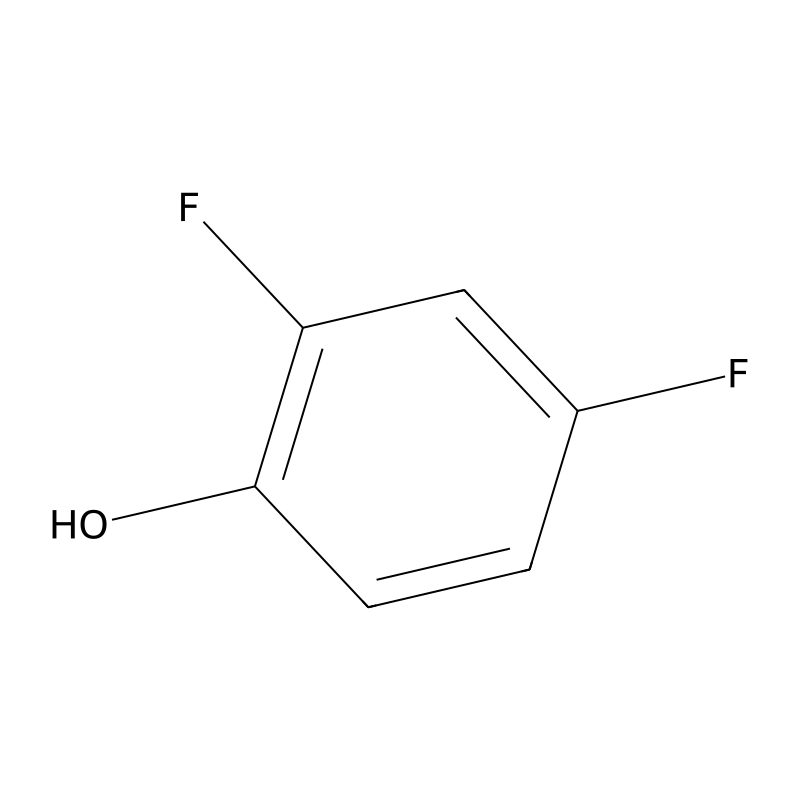

2,4-Difluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for 4,6-Difluoro-5,7-dihydroxytryptamine (4,6-DF-5,7-DHT)

This neurotoxin is used in neuroscience research to selectively destroy specific types of neurons in the brain. 2,4-Difluorophenol serves as a crucial starting material in the multi-step synthesis of 4,6-DF-5,7-DHT ().

Synthesis of Pacific Blue

Other Potential Applications

While not yet extensively explored, 2,4-Difluorophenol's unique chemical properties, including its specific fluorine substitution pattern, might hold potential for future research in various fields. These possibilities could include:

- Development of novel pharmaceuticals: The presence of fluorine atoms can often alter the properties of a molecule, potentially impacting its biological activity. Further investigation could explore 2,4-Difluorophenol as a scaffold for the design of new drugs.

- Materials science applications: The combination of aromatic and fluorinated functionalities could potentially make 2,4-Difluorophenol relevant in the development of new materials with specific properties, such as those related to conductivity or optical behavior.

2,4-Difluorophenol is an aromatic organic compound with the molecular formula and a molecular weight of approximately 130.09 g/mol. It features two fluorine atoms substituted at the 2 and 4 positions of the phenolic ring. This compound is characterized by its high solubility in organic solvents and moderate polarity, which is influenced by the presence of the hydroxyl group and the electronegative fluorine atoms. The compound is recognized for its potential applications in various

- Safety Concerns: Information on specific toxicity data is limited. However, as a general precaution, it is advisable to handle 2,4-difluorophenol with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood due to its potential irritant properties.

- Flammability: The flash point data (56°C) indicates that 2,4-difluorophenol can be flammable. Proper handling and storage procedures are crucial to avoid fire hazards.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles, making it useful in synthetic organic chemistry.

- Acid-Base Reactions: The hydroxyl group can act as a weak acid, participating in proton transfer reactions.

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, where electrophiles attack the aromatic ring, facilitated by the electron-withdrawing effect of the fluorine substituents .

2,4-Difluorophenol exhibits various biological activities. It has been studied for its potential as a:

- Antimicrobial Agent: Some studies suggest that it may possess antibacterial properties.

- Pharmacological Compound: Its structure allows for interactions with biological targets, although specific mechanisms are still under investigation.

- Toxicity Profile: The compound is classified as harmful if swallowed or in contact with skin, indicating a need for careful handling in laboratory settings .

Several methods exist for synthesizing 2,4-difluorophenol:

- Fluorination of Phenol: Direct fluorination of phenol using fluorinating agents such as sulfur tetrafluoride or other fluorine sources.

- Halogen Exchange Reactions: Starting from 2,4-dichlorophenol, fluorine can replace chlorine through nucleophilic substitution methods.

- Electrophilic Aromatic Substitution: Utilizing fluorinated reagents to introduce fluorine into the aromatic system selectively .

2,4-Difluorophenol finds applications in various fields:

- Organic Synthesis: Used as a building block for synthesizing more complex molecules.

- Pharmaceuticals: Potential precursor in drug development due to its biological activity.

- Agricultural Chemicals: May serve as an intermediate in the synthesis of agrochemicals .

Research into the interaction of 2,4-difluorophenol with biological systems has revealed:

- Enzyme Inhibition: It may interact with certain enzymes, although specific pathways require further exploration.

- Cellular Uptake Studies: Investigations into how effectively this compound penetrates cell membranes have indicated moderate permeability due to its lipophilicity .

Several compounds share structural similarities with 2,4-difluorophenol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3-Difluorophenol | C6H4F2O | Different substitution pattern; potential for varied reactivity. |

| 3,4-Difluorophenol | C6H4F2O | Similar to 2,4-difluorophenol but with different positional isomers affecting properties. |

| 2-Fluorophenol | C6H5FO | Contains only one fluorine atom; simpler structure leading to different reactivity. |

| 4-Fluorophenol | C6H5FO | Similar to 2-fluorophenol but with positional differences affecting biological interactions. |

The uniqueness of 2,4-difluorophenol lies in its specific arrangement of substituents which influences both its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (89.13%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (91.3%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant